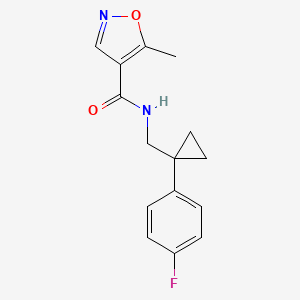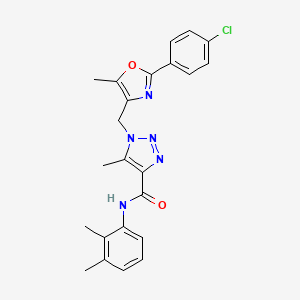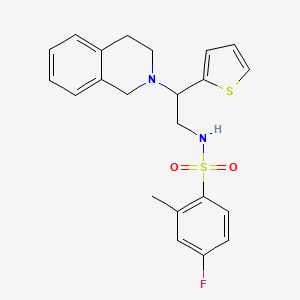
tert-Butyl 3-(2-iodoethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(2-iodoethoxy)propanoate” is an organic compound with the molecular formula C9H17IO3 and a molecular weight of 300.13 . It is commonly used in organic synthesis as a reagent .
Synthesis Analysis
The synthesis of “this compound” is typically achieved through a reaction involving tert-butanol and 2-iodoethanol, followed by an esterification reaction using propionic acid and an acid catalyst .Chemical Reactions Analysis
As a reagent, “this compound” is often used in the synthesis of other organic compounds . The specific reactions it undergoes would depend on the other reactants and conditions present in the synthesis.Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid with a distinctive odor . It is volatile at room temperature and soluble in various organic solvents .Applications De Recherche Scientifique
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate is widely used in scientific research due to its reactivity and versatility. This compound can be used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a catalyst in the synthesis of polymers, and as a reagent in analytical chemistry. Additionally, this compound has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and antibiotics.
Mécanisme D'action
Target of Action
Tert-Butyl 3-(2-iodoethoxy)propanoate is a type of organic compound It’s known that the iodine (i) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound contains an iodine group and a t-butyl ester . The iodine (I) in the compound acts as a good leaving group for nucleophilic substitution reactions . This means that the iodine atom can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction .
Biochemical Pathways
Given its structure and reactivity, it can be inferred that it may be involved in various organic synthesis reactions as a reagent .
Pharmacokinetics
It’s known that the t-butyl ester groups can be deprotected under acidic conditions , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound is often used in organic synthesis as a reagent , implying that it can contribute to the synthesis of other organic compounds.
Action Environment
This compound is a colorless to light yellow liquid with a special odor . It is volatile at room temperature and soluble in various organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other organic solvents.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain. It is also highly reactive, making it suitable for use in a wide range of reactions. Additionally, this compound is non-toxic and has a low boiling point, making it suitable for use in distillation and extraction experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is highly volatile and can be difficult to handle. Additionally, this compound is not soluble in water, making it difficult to use in aqueous reactions.
Orientations Futures
There are several potential future directions for the use of tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate. This compound could be used as a reagent in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, this compound could be used as a catalyst in the synthesis of various polymers. Furthermore, this compound could be used as a reagent in analytical chemistry, as well as in the synthesis of various pharmaceuticals. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
Tert-Butyl 3-(tert-Butyl 3-(2-iodoethoxy)propanoate)propanoate can be synthesized by reacting tert-butyl alcohol with this compound-3-butylpropanoic acid in the presence of a catalyst. This reaction proceeds through a nucleophilic substitution mechanism, forming the tert-butyl ester of the this compound-3-butylpropanoic acid. The reaction can be carried out at room temperature in an anhydrous environment, and the product can be isolated by distillation or extraction.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(2-iodoethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWEVSSGBFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

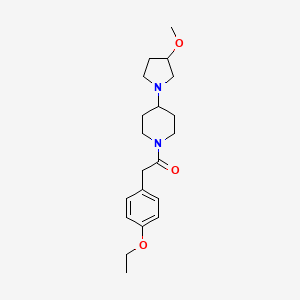
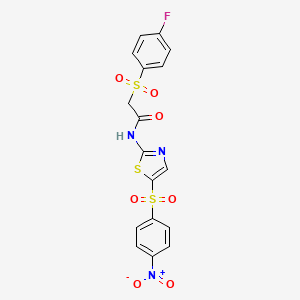
![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)

